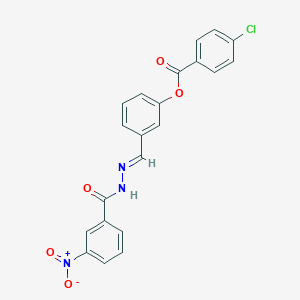![molecular formula C28H22N4O3 B12043614 N'-[(E)-(4-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043614.png)
N'-[(E)-(4-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(4-hidroxifenil)metilideno]-3-[2-(1-naftilmetoxi)fenil]-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a sus propiedades estructurales únicas y aplicaciones potenciales. Este compuesto presenta un núcleo de pirazol, que es un anillo de cinco miembros que contiene dos átomos de nitrógeno, y está sustituido con un grupo hidroxifenil y un grupo naftilmetoxi. La presencia de estos grupos funcionales contribuye a su diversa reactividad química y potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(4-hidroxifenil)metilideno]-3-[2-(1-naftilmetoxi)fenil]-1H-pirazol-5-carbohidrazida típicamente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una 1,3-dicetona, lo que resulta en la formación del anillo de pirazol.
Introducción del grupo hidroxifenil: Este paso implica la condensación del derivado de pirazol con 4-hidroxibenzaldehído en condiciones ácidas o básicas para formar la base de Schiff correspondiente.
Unión del grupo naftilmetoxi: El paso final implica la reacción del intermedio con 1-naftilmetanol en presencia de un catalizador adecuado para producir el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(4-hidroxifenil)metilideno]-3-[2-(1-naftilmetoxi)fenil]-1H-pirazol-5-carbohidrazida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxifenil puede oxidarse para formar derivados de quinona.
Reducción: La base de Schiff se puede reducir para formar la amina correspondiente.
Sustitución: El grupo naftilmetoxi puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Aminas.
Sustitución: Derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(4-hidroxifenil)metilideno]-3-[2-(1-naftilmetoxi)fenil]-1H-pirazol-5-carbohidrazida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad, o interactuar con un receptor, modulando sus vías de señalización. Estas interacciones pueden conducir a varios efectos biológicos, dependiendo de la diana y el contexto en el que se utilice el compuesto.
Comparación Con Compuestos Similares
N'-[(E)-(4-hidroxifenil)metilideno]-3-[2-(1-naftilmetoxi)fenil]-1H-pirazol-5-carbohidrazida se puede comparar con otros compuestos similares, como:
Acetoacetato de etilo: Un compuesto más simple con un núcleo de pirazol similar pero que carece de los sustituyentes complejos.
Compuestos de flúor: Estos compuestos también exhiben diversa reactividad química, pero difieren significativamente en sus características estructurales y aplicaciones.
3-(furan-2-il)propionato de etilo: Otro compuesto con una estructura central diferente pero grupos funcionales similares.
La singularidad de N'-[(E)-(4-hidroxifenil)metilideno]-3-[2-(1-naftilmetoxi)fenil]-1H-pirazol-5-carbohidrazida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C28H22N4O3 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-[2-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H22N4O3/c33-22-14-12-19(13-15-22)17-29-32-28(34)26-16-25(30-31-26)24-10-3-4-11-27(24)35-18-21-8-5-7-20-6-1-2-9-23(20)21/h1-17,33H,18H2,(H,30,31)(H,32,34)/b29-17+ |
Clave InChI |
GRTYFIUTEQOKHO-STBIYBPSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)N/N=C/C5=CC=C(C=C5)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)NN=CC5=CC=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Fluorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043532.png)
![2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043540.png)

![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043557.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B12043564.png)
![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12043567.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12043568.png)


![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12043591.png)

![4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043601.png)


